molecular formula C21H40N4O12 B1254338 2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1254338
M. Wt: 540.6 g/mol
InChI Key: WKKBQRRWYZAXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as saccharocin, is a new aminoglycoside antibiotic. It has been isolated from the fermentation broth of Saccharopolyspora species AC-3440. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saccharocin (2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol) involves the use of previously synthesized neamine. The process includes the addition of allylmagnesium chloride to a cyclohexylidene-protected intermediate, followed by a series of reactions including azidonitration and epimerization. The final product is obtained through successive deprotection steps .

Industrial Production Methods

Industrial production of saccharocin involves fermentation using Saccharopolyspora species AC-3440. The fermentation broth is subjected to column chromatography on a cation-exchange resin to isolate the antibiotic .

Chemical Reactions Analysis

Types of Reactions

Saccharocin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

Saccharocin has a wide range of scientific research applications, including:

Mechanism of Action

Saccharocin exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

    Apramycin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Kanamycin: An aminoglycoside antibiotic used to treat a wide variety of serious bacterial infections.

    Amikacin: A derivative of kanamycin with improved resistance to bacterial enzymes.

Uniqueness

Saccharocin is unique due to its specific structure and the presence of certain functional groups that enhance its antibacterial activity. It also exhibits a broader spectrum of activity compared to some other aminoglycosides .

Properties

Molecular Formula

C21H40N4O12

Molecular Weight

540.6 g/mol

IUPAC Name

2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H40N4O12/c1-25-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-26)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)11(27)15(17)31/h5-21,25-32H,2-4,22-24H2,1H3

InChI Key

WKKBQRRWYZAXFF-UHFFFAOYSA-N

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

4''-deamino-4''-hydroxyapramycin
KA 5685
KA-5685
saccharocin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.